![molecular formula C17H13N3O4S B2695051 N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1798022-36-2](/img/structure/B2695051.png)
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Description
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and obesity treatment.
Scientific Research Applications
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells. Further development of these derivatives is promising for combating TB.
properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9H,10H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLARANHPDGIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide |
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